5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one
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Overview
Description
5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one is an organic compound that features a methoxyphenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and morpholine.
Condensation Reaction: The aldehyde group of 4-methoxybenzaldehyde reacts with morpholine under acidic or basic conditions to form an intermediate.
Formation of Penta-2,4-dien-1-one: The intermediate undergoes further reactions, such as aldol condensation, to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: Studies may explore its potential as an antimicrobial or anticancer agent.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Polymer Science: Use in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: A starting material for the synthesis.
Morpholine: A component of the final compound.
Penta-2,4-dien-1-one: A structural analog.
Uniqueness
The unique combination of the methoxyphenyl group and the morpholine ring in 5-(4-Methoxyphenyl)-1-(morpholin-4-yl)penta-2,4-dien-1-one may confer specific properties, such as enhanced biological activity or unique electronic properties, distinguishing it from similar compounds.
Properties
CAS No. |
586960-09-0 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1-morpholin-4-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H19NO3/c1-19-15-8-6-14(7-9-15)4-2-3-5-16(18)17-10-12-20-13-11-17/h2-9H,10-13H2,1H3 |
InChI Key |
NOZBTDVICUUUNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=CC(=O)N2CCOCC2 |
Origin of Product |
United States |
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